molecular formula C24H26N4O4 B11006757 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide

Cat. No.: B11006757
M. Wt: 434.5 g/mol
InChI Key: QWMSMSGBALZZSH-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide is a complex organic compound that combines structural elements from benzodiazepines and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Attachment of the Indole Moiety: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a halogenated benzodiazepine intermediate.

    Final Coupling: The final step involves coupling the benzodiazepine-indole intermediate with a propanamide derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine core, potentially yielding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the benzodiazepine core can produce dihydrobenzodiazepines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural similarity to known bioactive molecules makes it a candidate for drug discovery and development.

Medicine

In medicine, 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide is investigated for its potential therapeutic effects. It may exhibit activity as an anxiolytic, sedative, or anticonvulsant, similar to other benzodiazepine derivatives.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new products with enhanced properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA-A receptors in the central nervous system. By binding to these receptors, it can modulate neurotransmitter activity, leading to its potential anxiolytic and sedative effects. Additionally, the indole moiety may interact with serotonin receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    5-Methoxytryptamine: An indole derivative with activity on serotonin receptors.

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide apart is its hybrid structure, combining elements of both benzodiazepines and indoles. This unique combination allows it to potentially exhibit a broader range of biological activities and interactions compared to its individual components.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxyindol-1-yl)propyl]propanamide

InChI

InChI=1S/C24H26N4O4/c1-32-17-7-9-21-16(15-17)11-14-28(21)13-4-12-25-22(29)10-8-20-24(31)26-19-6-3-2-5-18(19)23(30)27-20/h2-3,5-7,9,11,14-15,20H,4,8,10,12-13H2,1H3,(H,25,29)(H,26,31)(H,27,30)

InChI Key

QWMSMSGBALZZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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